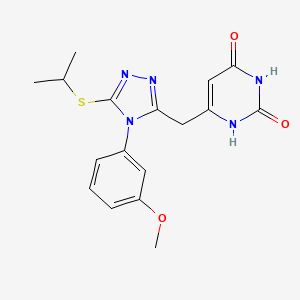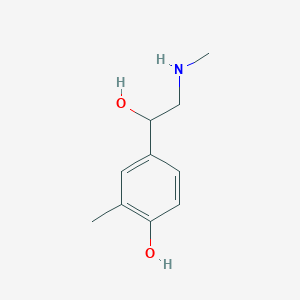
6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an intriguing compound with a unique structure combining a pyrimidine dione and a triazole ring. Such compounds often demonstrate significant biological activity and can be essential in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Starting Materials: : The synthesis begins with readily available reagents including isopropylthio compounds, methoxyphenyl precursors, and triazole reagents.
Formation of Triazole Ring: : The 1,2,4-triazole ring is constructed through cyclization reactions, often using hydrazine derivatives.
Attachment to Pyrimidine Dione: : The triazole intermediate is then linked to a pyrimidine dione core through a series of nucleophilic substitution and condensation reactions.
Final Purification: : Purification steps, such as recrystallization or chromatography, ensure the final compound's purity.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions to maximize yield and minimize impurities is essential. This might include automated synthesis platforms, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically with agents like hydrogen peroxide or potassium permanganate, potentially altering the isopropylthio group.
Reduction: : Reduction reactions may involve reducing the triazole ring or the methoxy group under specific conditions using agents like lithium aluminum hydride.
Substitution: : The compound can participate in various nucleophilic and electrophilic substitution reactions, modifying the pyrimidine or triazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Various halides, acids, or bases depending on the specific functional group to be substituted.
Major Products
The main products formed depend on the reaction pathway, such as oxidation products of the isopropylthio group or substituted triazole derivatives.
Scientific Research Applications
This compound holds promise in multiple fields:
Chemistry: : Useful in studying reaction mechanisms involving pyrimidine and triazole rings.
Biology: : Potential as a biochemical probe due to its unique structure.
Medicine: : Investigated for its activity as an anti-fungal or anti-bacterial agent.
Industry: : Can be a starting material for synthesizing more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism involves binding to specific biological targets, possibly enzymes or receptors, affecting their function. For instance, the triazole ring could inhibit enzyme activity by mimicking substrate structures, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)-5-isopropyl-1,2,4-triazole
6-methylpyrimidine-2,4(1H,3H)-dione
5-isopropylthio-4-(3-methoxyphenyl)-triazole derivatives
Uniqueness
Structural Complexity: : The combination of a pyrimidine dione with a modified triazole ring is unique, providing distinctive interaction properties.
Biological Activity: : Enhanced biological activity due to the presence of both triazole and pyrimidine rings, which are known for their medicinal properties.
That should cover it all! Complex stuff, but fascinating!
Properties
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10(2)26-17-21-20-14(7-11-8-15(23)19-16(24)18-11)22(17)12-5-4-6-13(9-12)25-3/h4-6,8-10H,7H2,1-3H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBYOJNQZFFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2938201.png)
![3-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}propanoic acid](/img/structure/B2938202.png)
![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide](/img/structure/B2938205.png)


![N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B2938210.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2938213.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2938214.png)
![3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938217.png)
![3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2938219.png)

